molecular formula C17H16N2OS B5803636 3-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole

3-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole

Cat. No.: B5803636
M. Wt: 296.4 g/mol
InChI Key: LPLVGFVLKFIROS-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole typically involves the reaction of 4-methylbenzohydrazide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-methylphenyl)phosphine: A compound with similar aromatic substituents but different core structure.

    Tris(4-methylphenyl)phosphine oxide: Similar to tris(4-methylphenyl)phosphine but with an oxidized phosphorus atom.

    Tris(4-methylphenyl)phosphine sulfide: Similar to tris(4-methylphenyl)phosphine but with a sulfur atom instead of oxygen.

Uniqueness

3-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-3-7-14(8-4-12)17-18-16(20-19-17)11-21-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLVGFVLKFIROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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